molecular formula C8H7BrFNO2 B15204091 2-Fluoro-4-methyl-6-nitrobenzyl bromide

2-Fluoro-4-methyl-6-nitrobenzyl bromide

Cat. No.: B15204091
M. Wt: 248.05 g/mol
InChI Key: HUYGCJLMZHTNSB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a bromomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl bromide typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-nitrobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-methyl-6-nitrobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The fluorine atom and methyl group influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-6-nitrobenzyl bromide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the benzene ring makes it a versatile compound for various chemical transformations .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-5-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3

InChI Key

HUYGCJLMZHTNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-]

Origin of Product

United States

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